NITRO-PAPS DISODIUM SALT

Clinical Chemistry Serum Iron Colorimetry

NITRO-PAPS Disodium Salt delivers 3–4× higher molar absorptivity (ε=94,000 L·mol⁻¹·cm⁻¹ at λmax 582 nm) than FerroZine or bathophenanthroline, enabling direct colorimetric determination of Fe(II), Cu, Zn, Ni, Co, and V in serum, analytical, and environmental samples without deproteinization or organic solvent extraction. Water-soluble chelates form across pH 3.0–8.0, permitting trace detection in 0.02–0.1 mL serum with intra-assay CV 1.9%. Onboard stability exceeds 4 weeks without ascorbate degradation. Ideal for automated clinical analyzers, multi-element trace metal panels, and flow-injection systems.

Molecular Formula C17H19N5Na2O6S
Molecular Weight 467.4 g/mol
CAS No. 115408-94-1
Cat. No. B056161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNITRO-PAPS DISODIUM SALT
CAS115408-94-1
Synonyms2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
nitro-PAPS
Molecular FormulaC17H19N5Na2O6S
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2
InChIKeyYGNYDGHRNNUMAZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NITRO-PAPS Disodium Salt: Procurement-Ready Specifications for High-Sensitivity Colorimetric Metal Detection


2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt (NITRO-PAPS, CAS 115408-94-1), a water-soluble heterocyclic azo dye of molecular formula C17H19N5Na2O6S, is classified as a high-sensitivity metallochromic indicator . Its primary utility lies in direct colorimetric determination of Fe(II), Cu, Zn, Ni, Co, and V in clinical and analytical matrices without sample deproteinization . Characterized by a molar absorptivity for Fe(II) reaching 1.07 × 10⁵ L·mol⁻¹·cm⁻¹ at λmax 582 nm, this reagent forms stable, water-soluble chelates across a broad pH range (3.0–8.0) [1].

Why NITRO-PAPS Disodium Salt Cannot Be Substituted by Standard Ferroin or Nitroso Ligands


Generic substitution of metallochromic reagents is technically invalid due to fundamental divergences in chromogenic sensitivity, water solubility, and complex stoichiometry. While in-class reagents like FerroZine or bathophenanthroline operate via ferroin-type linkages, NITRO-PAPS achieves 3–4× higher molar absorptivity owing to its unique charged quinone structure with electron-withdrawing and -donating groups flanking the azo moiety, enabling trace analysis in microliter serum volumes [1]. Furthermore, its water-soluble chelates circumvent the organic solvent extraction required for traditional lipophilic indicators, directly impacting assay throughput and automation compatibility [2]. The absence of ascorbate in NITRO-PAPS formulations also confers superior onboard stability exceeding four weeks in automated clinical analyzers [3].

NITRO-PAPS Disodium Salt: Quantitative Differentiation Versus Ferene, Bathophenanthroline, and Nitroso-PSAP


Iron Sensitivity: 3-4× Higher Molar Absorptivity than Ferene S and FerroZine

NITRO-PAPS demonstrates a molar absorptivity for Fe(II) of 94,000 L·mol⁻¹·cm⁻¹, quantified as three to four times more sensitive than commonly used ligands such as Ferene S [1]. This elevated ε value directly reduces sample volume requirements while preserving assay precision in automated systems.

Clinical Chemistry Serum Iron Colorimetry

Sensitivity Advantage Over Nitroso-PSAP: >2× Higher Molar Absorptivity

NITRO-PAPS exhibits a molar absorptivity for Fe(II) of up to 1.07 × 10⁵ L·mol⁻¹·cm⁻¹ (at 582 nm) , which is more than double the reported ε of 4.5 × 10⁴ L·mol⁻¹·cm⁻¹ for its closest analog, Nitroso-PSAP, under comparable aqueous conditions [1].

Trace Metal Analysis Spectrophotometry Iron Quantitation

Method Correlation with Reference Standards: r = 0.996 vs. Bathophenanthroline

In a direct comparative study for serum iron determination, the NITRO-PAPS method demonstrated excellent correlation with the established bathophenanthroline method, yielding a linear regression coefficient of r = 0.996 and Sy/x = 0.73 [1].

Clinical Validation Method Comparison Serum Iron

Multi-Analyte Capability: Simultaneous Fe, Cu, Zn Quantitation in Single Run

NITRO-PAPS enables selective, simultaneous determination of Cu, Fe, and Zn in a single injection flow system via pH-controlled complexation. At pH 3.8 with pyrophosphate masking, only Cu reacts; with ascorbate at pH 3.8, Cu + Fe(II) are measured; at pH 8.6, all three metals form complexes [1].

Flow Injection Analysis Multi-Element Detection Clinical Diagnostics

Trace Vanadium Determination: ε = 8.0 × 10⁴ L·mol⁻¹·cm⁻¹ with 1 ng/mL LOD

NITRO-PAPS is validated for sensitive flow-injection determination of V(V), forming a water-soluble complex with ε = 8.0 × 10⁴ L·mol⁻¹·cm⁻¹ at 592 nm. The method achieves a limit of detection of 1 ng·mL⁻¹ and a linear range of 1–120 ng·mL⁻¹ [1].

Environmental Analysis Vanadium Detection Flow Injection

Automated Serum Iron Assay Precision: CV < 3.1% with Excellent AAS Correlation

In a dual-reagent automated analyzer method, NITRO-PAPS yielded intra-assay CV of 0.019 (1.9%) and inter-assay CV of 0.031 (3.1%). Linear regression against atomic absorption spectrometry (AAS) gave Y = 0.993X + 0.14, r = 0.9805 [1].

Automated Analysis Serum Iron Method Validation

NITRO-PAPS Disodium Salt: Evidence-Based Application Scenarios for Scientific Procurement


High-Throughput Clinical Serum Iron Panels Requiring Minimal Sample Volume

Clinical chemistry laboratories with automated analyzers benefit from NITRO-PAPS' ε of 94,000 L·mol⁻¹·cm⁻¹, which enables iron determination in 0.02–0.1 mL serum samples without deproteinization, maintaining precision (intra-assay CV 1.9%) while reducing reagent consumption per test [1].

Simultaneous Trace Cu, Fe, and Zn Quantitation in Single Flow-Injection Systems

Analytical laboratories requiring multi-element trace metal panels can leverage NITRO-PAPS' pH-selective complexation behavior to quantify Cu, Fe, and Zn in a single injection run with detection limits of 3.9–4.1 μg/L, eliminating the need for multiple single-analyte reagents [1].

Environmental and Industrial Trace Vanadium Monitoring

Environmental testing facilities and industrial QC laboratories can employ NITRO-PAPS for flow-injection spectrophotometric V(V) determination, achieving a limit of detection of 1 ng/mL and sample throughput of 40 h⁻¹ with minimal anion interference at 3000–6000× vanadium concentrations [1].

Automated Clinical Analyzer Replacement of Bathophenanthroline Methods

Clinical laboratories transitioning from legacy bathophenanthroline-based iron assays can adopt NITRO-PAPS with validated method correlation (r = 0.996) and superior onboard stability (>4 weeks without ascorbate degradation), supporting regulatory method validation requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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